molecular formula C8H19Cl2N3 B1377664 3-(Piperidin-1-yl)propanimidamide dihydrochloride CAS No. 1423033-77-5

3-(Piperidin-1-yl)propanimidamide dihydrochloride

Cat. No. B1377664
M. Wt: 228.16 g/mol
InChI Key: UHXILJNSXBHMQX-UHFFFAOYSA-N
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Description

“3-(Piperidin-1-yl)propanimidamide dihydrochloride” is a chemical compound with the CAS Number: 1423033-77-5 . It has a molecular weight of 228.16 . The IUPAC name for this compound is 3-(1-piperidinyl)-1-propene-1,1-diamine dihydrochloride . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “3-(Piperidin-1-yl)propanimidamide dihydrochloride” is 1S/C8H17N3.2ClH/c9-8(10)4-7-11-5-2-1-3-6-11;;/h4H,1-3,5-7,9-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3-(Piperidin-1-yl)propanimidamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 228.16 .

Scientific Research Applications

Endophytic Production of Bioactive Compounds in Piper Species

Endophytes, microorganisms living inside plant tissues, can produce secondary metabolites like piperine and piperidine alkaloids, which exhibit various pharmacological activities. Research on Piper spp. has shown the potential of endophytes to biosynthesize these compounds, suggesting a method to enhance the availability of bioactive molecules and reduce the overharvesting of medicinal plants (Mitra et al., 2021).

Piperidine Alkaloids in Drug Research

Piperidine alkaloids, derived initially from the genus Piper, play a significant role in drug research due to their broad therapeutic applications. These compounds are essential in designing drugs with diverse pharmacological effects, indicating the importance of piperidine structures in medicinal chemistry (Singh et al., 2021).

Bioactivity of Piperine

Piperine, a major alkaloid of black pepper, demonstrates various bioactive effects, including antimicrobial, antioxidant, and antitumor activities. Its capacity to enhance the bioavailability of different therapeutic drugs and phytochemicals highlights the potential of piperine and related compounds in developing health-enhancing medical formulations (Stojanović-Radić et al., 2019).

Piperazine Derivatives in Therapeutics

The piperazine nucleus is a vital component in many therapeutic agents, demonstrating the versatility of piperazine and its derivatives in medicinal chemistry. Piperazine-based compounds have been developed for various uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents, showcasing the structural and functional diversity of these molecules (Rathi et al., 2016).

Spiropiperidines in Drug Discovery

Spiropiperidines, incorporating the piperidine ring in spiro-configurations, have been explored for their potential in drug discovery, particularly in generating three-dimensional chemical space for novel drug candidates. The review of synthesis strategies for spiropiperidines over the last decade emphasizes their significance in medicinal chemistry and potential therapeutic applications (Griggs et al., 2018).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-piperidin-1-ylpropanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2ClH/c9-8(10)4-7-11-5-2-1-3-6-11;;/h1-7H2,(H3,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXILJNSXBHMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)propanimidamide dihydrochloride

CAS RN

1423033-77-5
Record name 3-(piperidin-1-yl)propanimidamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-1-yl)propanimidamide dihydrochloride
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3-(Piperidin-1-yl)propanimidamide dihydrochloride
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3-(Piperidin-1-yl)propanimidamide dihydrochloride
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3-(Piperidin-1-yl)propanimidamide dihydrochloride
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3-(Piperidin-1-yl)propanimidamide dihydrochloride
Reactant of Route 6
3-(Piperidin-1-yl)propanimidamide dihydrochloride

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